molecular formula C17H24N4O6 B14512944 L-Tyrosyl-L-alanyl-L-alanylglycine CAS No. 62570-92-7

L-Tyrosyl-L-alanyl-L-alanylglycine

Cat. No.: B14512944
CAS No.: 62570-92-7
M. Wt: 380.4 g/mol
InChI Key: GSIKPRVGZGFPQU-KWBADKCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosyl-L-alanyl-L-alanylglycine is a tripeptide composed of the amino acids tyrosine, alanine, and glycine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this tripeptide contributes to its specific properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Tyrosyl-L-alanyl-L-alanylglycine can be synthesized through peptide coupling reactions. One common method involves the use of protected amino acids, which are sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). After each coupling step, the protecting groups are removed, and the next amino acid is added .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. In SPPS, the peptide is assembled on a solid resin support, and each amino acid is added sequentially. This method is advantageous for producing large quantities of peptides with high purity .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-alanyl-L-alanylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction of peptide bonds can yield smaller peptide fragments .

Scientific Research Applications

L-Tyrosyl-L-alanyl-L-alanylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-alanyl-L-alanylglycine involves its interaction with specific molecular targets and pathways. The tyrosine residue can participate in phosphorylation reactions, which are crucial for signal transduction processes. The peptide can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-L-alanylglycine: A dipeptide with similar properties but lacking one alanine residue.

    L-Alanyl-L-tyrosine: Another dipeptide with different sequence and properties.

    L-Tyrosyl-L-lysyl-L-alanylglycine:

Uniqueness

L-Tyrosyl-L-alanyl-L-alanylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of tyrosine allows for interactions with enzymes and receptors, while the alanine and glycine residues contribute to the peptide’s stability and solubility .

Properties

CAS No.

62570-92-7

Molecular Formula

C17H24N4O6

Molecular Weight

380.4 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C17H24N4O6/c1-9(15(25)19-8-14(23)24)20-16(26)10(2)21-17(27)13(18)7-11-3-5-12(22)6-4-11/h3-6,9-10,13,22H,7-8,18H2,1-2H3,(H,19,25)(H,20,26)(H,21,27)(H,23,24)/t9-,10-,13-/m0/s1

InChI Key

GSIKPRVGZGFPQU-KWBADKCTSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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